molecular formula C16H14N2O4 B1394803 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid CAS No. 1220027-95-1

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid

Cat. No. B1394803
M. Wt: 298.29 g/mol
InChI Key: WHHGCGKAWLPAJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid”, there are studies on the synthesis of related 3,4-dihydroquinolinyl compounds . For instance, 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized using the Castagnoli–Cushman reaction .

Scientific Research Applications

Interactions with Other Compounds

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid and related compounds exhibit interesting interactions with other compounds, such as aromatic carboxylic acids. Studies reveal the formation of proton-transfer compounds when combined with nitro-substituted aromatic carboxylic acids. These interactions often result in the formation of complex structures involving hydrogen bonding and, in some cases, lead to polymeric structures due to peripheral associations (Smith, Wermuth, & White, 2001).

Role in Synthesis

The molecule serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the solid-phase synthesis of 3,4-dihydro-2(1H)-quinazolinones and 3,4-dihydro-1H-quinazolin-2-thiones, demonstrating its versatility in organic synthesis and the development of pharmacologically active compounds (Sun, Zhou, & Kyle, 2001).

Crystallographic Studies

Crystallographic studies of compounds derived from 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid have provided insights into their structural properties. For example, the analysis of quinoline complexes with nitro-substituted benzoic acids has shed light on the nature of hydrogen bonds and their role in stabilizing these structures. Such studies are crucial for understanding the molecular interactions and designing new materials with desired properties (Gotoh & Ishida, 2009).

Reactivity and Mechanisms

The compound's reactivity has been explored in various chemical transformations, leading to a deeper understanding of its mechanism of action in synthetic pathways. For instance, research into the oxidative degradation of nitroquinoline derivatives has elucidated potential mechanisms through which these compounds undergo transformations, highlighting their chemical versatility and potential applications in synthetic chemistry (Kaiya & Kawazoe, 1985).

Safety And Hazards

The safety and hazards of “4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid” are not known .

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-16(20)12-7-8-14(15(10-12)18(21)22)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHGCGKAWLPAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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